Gonadorelin

Pharmacokinetics Reproductive Endocrinology Ovulation Induction

Select Gonadorelin (CAS 9034-40-6) for protocols requiring physiological GnRH mimicry with its native decapeptide sequence and ~4-minute half-life, unlike modified superagonists (leuprolide, goserelin). This ultrashort clearance is essential for pulsatile administration in hypothalamic amenorrhea research and veterinary estrus synchronization, preventing the receptor downregulation caused by sustained analogs. For ANDA/DMF filing, specify acetate salt with USP/EP-compliant impurity profiling (e.g., [D-His²]-Gonadorelin RS). Ensure ≥98.0% HPLC purity, single impurity ≤0.5%, and total impurities ≤2.0% to meet GMP manufacturing and regulatory submission standards.

Molecular Formula C55H75N17O13
Molecular Weight 1182.3 g/mol
CAS No. 9034-40-6
Cat. No. B1582995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGonadorelin
CAS9034-40-6
SynonymsCystorelin
Dirigestran
Factrel
FSH Releasing Hormone
FSH-Releasing Hormone
Gn-RH
GnRH
Gonadoliberin
Gonadorelin
Gonadorelin Acetate
Gonadorelin Hydrochloride
Gonadotropin Releasing Hormone
Gonadotropin-Releasing Hormone
Kryptocur
LFRH
LH FSH Releasing Hormone
LH Releasing Hormone
LH-FSH Releasing Hormone
LH-Releasing Hormone
LH-RH
LHFSH Releasing Hormone
LHFSHRH
LHRH
Luliberin
Luteinizing Hormone Releasing Hormone
Luteinizing Hormone-Releasing Hormone
Releasing Hormone, LHFSH
Molecular FormulaC55H75N17O13
Molecular Weight1182.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)
InChIKeyXLXSAKCOAKORKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.88e-02 g/L

Gonadorelin (CAS 9034-40-6): Synthetic GnRH Decapeptide for Fertility and Veterinary Synchronization


Gonadorelin (CAS 9034-40-6) is a synthetic decapeptide identical in amino acid sequence to endogenous mammalian gonadotropin-releasing hormone (GnRH), with the primary structure pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, a molecular weight of 1,182 Da, and molecular formula C₅₅H₇₅N₁₇O₁₃ [1]. It binds specifically to GnRH receptors (GnRHR) on anterior pituitary gonadotroph cells, activating phospholipase C-mediated signaling cascades that stimulate the synthesis and pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [2]. Unlike its longer-acting synthetic analogs (e.g., leuprolide, goserelin, triptorelin), gonadorelin retains the native decapeptide sequence without amino acid substitutions or C-terminal modifications, enabling precise physiological mimicry when administered in a pulsatile manner for ovulation induction in hypothalamic amenorrhea and for estrus synchronization in veterinary reproductive management [3].

Why Gonadorelin Cannot Be Simply Substituted with Other GnRH Agonists in Procurement Specifications


Gonadorelin is structurally and pharmacokinetically distinct from synthetic GnRH superagonists such as leuprolide, buserelin, goserelin, and triptorelin, precluding direct interchange in research and clinical protocols [1]. While superagonists contain D-amino acid substitutions at position 6 (e.g., D-Leu, D-Trp, D-Ser(tBu)) and C-terminal ethylamide modifications that confer enhanced receptor binding affinity and prolonged half-lives suitable for continuous suppression of the pituitary-gonadal axis, gonadorelin retains the native decapeptide sequence and exhibits an ultrashort plasma half-life of approximately 4 minutes, making it uniquely suited for pulsatile administration paradigms that require precise temporal control of LH and FSH release [2]. Procurement decisions must therefore account for these fundamental pharmacological differences: gonadorelin is indicated for physiological replacement in GnRH-deficient states requiring pulsatile stimulation, whereas modified analogs are optimized for receptor downregulation and gonadal suppression in hormone-dependent pathologies [3]. Substitution without protocol validation would introduce confounding variables including altered receptor activation kinetics, divergent downstream signaling, and incompatible pharmacokinetic profiles.

Quantitative Comparator Evidence for Gonadorelin Selection: Head-to-Head and Cross-Study Data


Ultrashort Plasma Half-Life Enables Pulsatile Physiological Mimicry Unattainable with Depot GnRH Agonists

Gonadorelin exhibits an initial distribution half-life of 2–10 minutes and a terminal half-life of 10–40 minutes following intravenous administration, with metabolic clearance values ranging from 500 to 1,500 L/day and a volume of distribution of 9–15 L [1]. In contrast, the GnRH superagonist goserelin has a terminal half-life of 2 hours in females and 4 hours in males, while buserelin demonstrates a half-life of 1–1.5 hours; both require depot formulation for sustained release over weeks [2]. Leuprolide depot formulations provide 1–6 months of continuous suppression [2]. The 4-minute biological half-life of gonadorelin reported in some sources [3] precludes its use as a continuous suppression agent but is precisely the property required for pulsatile GnRH replacement therapy, where each bolus must be cleared before the next pulse to avoid receptor desensitization.

Pharmacokinetics Reproductive Endocrinology Ovulation Induction

Native Sequence Identity Differentiates Gonadorelin from Modified Superagonists with Altered Receptor Pharmacology

Gonadorelin possesses the identical amino acid sequence to endogenous mammalian GnRH: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ [1]. In contrast, triptorelin differs from gonadorelin solely by substitution of Gly⁶ with D-Trp; leuprolide and buserelin are nonapeptides with D-Leu and tert-butyl-D-Ser at position 6, respectively, and both contain C-terminal ethylamide modifications replacing the native glycinamide [2]. These structural modifications confer substantially higher intrinsic activity at the GnRH receptor (superagonist properties) and enable sustained receptor downregulation [2]. Gonadorelin's native sequence results in physiological receptor binding and activation kinetics that support pulsatile signaling without inducing the rapid desensitization characteristic of superagonists when administered continuously.

Peptide Chemistry GnRH Receptor Pharmacology Structure-Activity Relationship

Head-to-Head Veterinary Field Trial Confirms Equivalent Fertility Outcomes Between Gonadorelin Formulations

A 2025 randomized controlled field trial in beef cows (n = 1,585) directly compared two gonadorelin formulations—gonadorelin hydrochloride (GH) and gonadorelin diacetate tetrahydrate (GDT)—within synchronized ovulation protocols (7-day CO-Synch + CIDR and 7&7 Synch) [1]. No statistically significant differences were observed between GH and GDT for any ovarian or fertility parameters: follicle diameter (P ≥ 0.19), estrus expression (P = 0.32), or pregnancy rate to timed artificial insemination (P = 0.57) [1]. Pregnancy rates were 60.9 ± 2.5% (7&7 protocol) versus 53.9 ± 2.6% (7D protocol), with protocol choice—not GnRH compound—being the sole significant determinant of fertility outcomes [1]. This head-to-head evidence establishes that gonadorelin hydrochloride and gonadorelin diacetate tetrahydrate are functionally interchangeable in bovine estrus synchronization, supporting procurement flexibility between these salt forms.

Veterinary Reproduction Estrus Synchronization Comparative Efficacy

USP-NF Monograph Establishes Standardized Impurity Specifications for Gonadorelin API Quality Control

The USP Gonadorelin Reference Standards family includes one drug substance Reference Standard, one drug Reference Standard, and three related impurity Reference Standards: [D-His²]-Gonadorelin, [D-Tyr⁵]-Gonadorelin, and Gonadorelin Acetate Related Compound A . These standards support the PF44(2) revision of the Gonadorelin Acetate monograph and are qualified for identification, system suitability testing, and resolution probe applications . Typical quality control specifications for gonadorelin acetate API include HPLC purity of 98.0% minimum, single impurity ≤0.5%, and total impurities ≤2.0% [1]. EP impurity D ([3-D-Tryptophan]gonadorelin) and impurity G (Endo-5a-glycine-Gonadorelin) are specifically identified as process-related and degradation-related impurities requiring targeted monitoring via validated HPLC-UV and LC-MS methods [2]. The availability of compendial reference standards enables standardized, reproducible quality assessment across manufacturing batches—a critical procurement consideration for GMP-compliant research and pharmaceutical production.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Evidence-Backed Application Scenarios for Gonadorelin Procurement and Use


Pulsatile GnRH Replacement Therapy for Hypothalamic Amenorrhea and Hypogonadotropic Hypogonadism

Gonadorelin administered via pulsatile intravenous or subcutaneous injection (typical dose 5–20 µg per pulse every 90 minutes) mimics the physiological secretory pattern of endogenous GnRH, achieving ovulation rates of 94% (45/48 patients) and pregnancy rates of 58% (25/43 patients desiring pregnancy) in women with primary hypothalamic amenorrhea [1]. The ultrashort half-life of approximately 4 minutes [2] is essential for this application, as each pulse must be fully cleared before the next to maintain the pulsatile signaling required for gonadotroph responsiveness and to prevent receptor downregulation. Modified GnRH superagonists with prolonged half-lives (buserelin, leuprolide, goserelin) are contraindicated for this indication due to their induction of sustained receptor desensitization and gonadal suppression [3].

Estrus Synchronization and Fixed-Time Artificial Insemination in Bovine Reproductive Management

Gonadorelin (as hydrochloride or diacetate tetrahydrate) administered at 100 µg per cow via intramuscular injection is a core component of estrus synchronization protocols including 7-day CO-Synch + CIDR and 7&7 Synch, achieving pregnancy rates to timed artificial insemination of 53.9 ± 2.6% and 60.9 ± 2.5%, respectively [4]. Head-to-head comparative evidence demonstrates no significant difference in fertility outcomes between gonadorelin hydrochloride and gonadorelin diacetate tetrahydrate (P = 0.57 for pregnancy rate), supporting procurement flexibility between these salt forms [4]. The native GnRH sequence ensures predictable LH surge induction for ovulation synchronization without the prolonged suppression associated with depot GnRH agonist formulations used in human oncology.

GMP-Compliant Pharmaceutical Manufacturing Requiring Compendial Reference Standards

Gonadorelin acetate API procured for pharmaceutical development, ANDA/DMF filing, or clinical trial material production requires compendial-grade quality specifications. The availability of USP Gonadorelin Acetate monograph standards—including drug substance RS, drug product RS, and impurity RS for [D-His²]-Gonadorelin, [D-Tyr⁵]-Gonadorelin, and Related Compound A—enables validated analytical method development and regulatory dossier preparation . Quality control specifications include HPLC purity ≥98.0%, single impurity ≤0.5%, and total impurities ≤2.0% [5]. EP impurity standards D and G support stability-indicating method validation and batch release testing [6]. Procurement of API with documented compliance to these monograph specifications is essential for regulatory submissions and GMP manufacturing.

Technical Documentation Hub

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